N,N-dimethyl-N'-(2-methyl-3-phenyl-5,6,7,8-tetrahydropyrazolo[5,1-b]quinazolin-9-yl)propane-1,3-diamine
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Overview
Description
Starting Materials: The pyrazoloquinazoline core and N,N-dimethylpropane-1,3-diamine.
Reaction Conditions: The reaction is typically conducted in a polar solvent, such as dimethylformamide, at elevated temperatures. A coupling agent, such as N,N’-dicyclohexylcarbodiimide, is used to facilitate the formation of the final product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. Continuous flow reactors and automated synthesis platforms can be employed to enhance efficiency and yield.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N,N-dimethyl-N’-(2-methyl-3-phenyl-5,6,7,8-tetrahydropyrazolo[5,1-b]quinazolin-9-yl)propane-1,3-diamine typically involves multi-step organic reactions
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Preparation of Pyrazoloquinazoline Core
Starting Materials: 2-methyl-3-phenylpyrazole and 2-aminobenzonitrile.
Reaction Conditions: The reaction is carried out in the presence of a suitable catalyst, such as palladium on carbon, under an inert atmosphere. The mixture is heated to promote cyclization, forming the pyrazoloquinazoline core.
Chemical Reactions Analysis
Types of Reactions
N,N-dimethyl-N’-(2-methyl-3-phenyl-5,6,7,8-tetrahydropyrazolo[5,1-b]quinazolin-9-yl)propane-1,3-diamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the amine groups.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid at room temperature.
Reduction: Lithium aluminum hydride in tetrahydrofuran under reflux.
Substitution: Nucleophiles such as alkyl halides in the presence of a base like sodium hydride.
Major Products
Oxidation: Formation of N-oxide derivatives.
Reduction: Formation of reduced amine derivatives.
Substitution: Formation of substituted amine derivatives.
Scientific Research Applications
N,N-dimethyl-N’-(2-methyl-3-phenyl-5,6,7,8-tetrahydropyrazolo[5,1-b]quinazolin-9-yl)propane-1,3-diamine has several scientific research applications:
Medicinal Chemistry: Investigated for its potential as a therapeutic agent due to its unique structure and biological activity.
Materials Science: Used in the development of novel materials with specific electronic and optical properties.
Biological Studies: Studied for its interactions with biological macromolecules and potential as a biochemical probe.
Mechanism of Action
The mechanism of action of N,N-dimethyl-N’-(2-methyl-3-phenyl-5,6,7,8-tetrahydropyrazolo[5,1-b]quinazolin-9-yl)propane-1,3-diamine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, modulating their activity and leading to various biological effects. The exact pathways and molecular targets can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
N,N-dimethyl-1,3-propanediamine: A simpler analog with similar amine functionality but lacking the pyrazoloquinazoline core.
N-methyl-1,3-propanediamine: Another related compound with a single methyl group on the amine.
Uniqueness
N,N-dimethyl-N’-(2-methyl-3-phenyl-5,6,7,8-tetrahydropyrazolo[5,1-b]quinazolin-9-yl)propane-1,3-diamine is unique due to its complex structure, which combines the properties of both the pyrazoloquinazoline core and the N,N-dimethylpropane-1,3-diamine moiety. This combination imparts distinct chemical and biological properties, making it a valuable compound for various research applications.
Biological Activity
N,N-dimethyl-N'-(2-methyl-3-phenyl-5,6,7,8-tetrahydropyrazolo[5,1-b]quinazolin-9-yl)propane-1,3-diamine is a compound of interest due to its potential biological activities. This article delves into its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound features a complex structure that includes a tetrahydropyrazoloquinazoline core. This structural motif is known for its diverse biological activities, particularly in the fields of oncology and neurology.
Anticancer Activity
Research indicates that compounds with similar structures to this compound exhibit significant anticancer properties. For instance:
- Mechanism of Action : Many quinazoline derivatives act as inhibitors of key enzymes involved in tumor growth. They may inhibit thymidylate synthase (TS), a crucial enzyme in DNA synthesis.
- Case Study : A study on related quinazoline derivatives demonstrated that they effectively inhibited cancer cell proliferation in vitro and in vivo models. The most active compounds showed IC50 values in the low micromolar range against various cancer cell lines .
Neuroprotective Effects
The compound also shows promise in neuroprotection:
- Mechanism : Similar compounds have been found to modulate neurotransmitter levels and exhibit anti-inflammatory properties within the central nervous system.
- Case Study : Research indicated that certain tetrahydropyrazoloquinazolines could protect neuronal cells from oxidative stress-induced apoptosis. These findings suggest potential applications in treating neurodegenerative diseases .
Pharmacological Profile
The pharmacological profile of this compound can be summarized as follows:
Activity Type | Description |
---|---|
Anticancer | Inhibits tumor cell proliferation; potential TS inhibitor. |
Neuroprotective | Protects against oxidative stress; modulates neurotransmitter levels. |
Selectivity | Exhibits selective inhibition over other pathways; potential for reduced side effects in therapy. |
Research Findings
Recent studies have focused on the synthesis and biological evaluation of similar compounds:
- Synthesis : The synthesis of this compound has been optimized to improve yield and purity.
- Biological Evaluation : In vitro assays have shown that the compound effectively inhibits cancer cell lines with varying mechanisms depending on the specific structural modifications made to the quinazoline core.
- Toxicity Studies : Preliminary toxicity studies indicate a favorable safety profile compared to traditional chemotherapeutics.
Properties
IUPAC Name |
N',N'-dimethyl-N-(2-methyl-3-phenyl-5,6,7,8-tetrahydropyrazolo[5,1-b]quinazolin-9-yl)propane-1,3-diamine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H29N5/c1-16-20(17-10-5-4-6-11-17)22-24-19-13-8-7-12-18(19)21(27(22)25-16)23-14-9-15-26(2)3/h4-6,10-11,23H,7-9,12-15H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JBGHJXWBNDFTSA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN2C(=C1C3=CC=CC=C3)N=C4CCCCC4=C2NCCCN(C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H29N5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
363.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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